![molecular formula C14H17ClN2O2 B2867399 1-ACETYL-N-[2-(4-CHLOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE CAS No. 1421485-37-1](/img/structure/B2867399.png)
1-ACETYL-N-[2-(4-CHLOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ACETYL-N-[2-(4-CHLOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ACETYL-N-[2-(4-CHLOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient and high-yielding routes to the target compound.
Industrial Production Methods
Industrial production of azetidines, including this compound, often relies on scalable processes such as the ring-opening polymerization of aziridines and azetidines . These methods allow for the production of large quantities of the compound with consistent quality and purity.
化学反应分析
Types of Reactions
1-ACETYL-N-[2-(4-CHLOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of N-substituted azetidine derivatives .
科学研究应用
1-ACETYL-N-[2-(4-CHLOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery, particularly in the development of inhibitors for specific enzymes and receptors.
Materials Science: The unique reactivity of azetidines makes them suitable for the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
作用机制
The mechanism of action of 1-ACETYL-N-[2-(4-CHLOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. The ring strain in the azetidine moiety facilitates its binding to these targets, enhancing its efficacy .
相似化合物的比较
Similar Compounds
Azetidine-2-carboxamide: Similar in structure but differs in the position of the carboxamide group.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different stability characteristics.
Uniqueness
1-ACETYL-N-[2-(4-CHLOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an azetidine ring with an acetyl and chlorophenethyl group makes it a versatile compound for various applications in scientific research .
属性
IUPAC Name |
1-acetyl-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(18)17-8-12(9-17)14(19)16-7-6-11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODPXVWNKFBMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
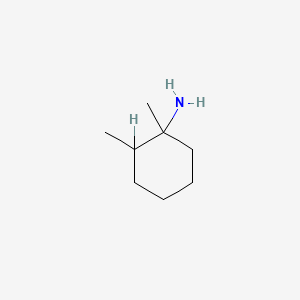
![rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2867317.png)
![2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2867322.png)
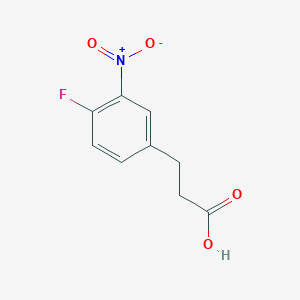
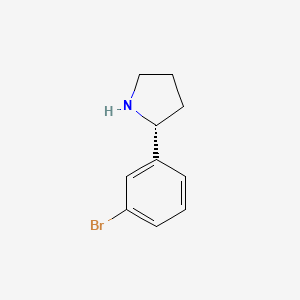
![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2867326.png)
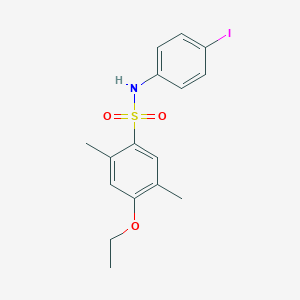
![N-(1-cyanocyclopentyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2867328.png)
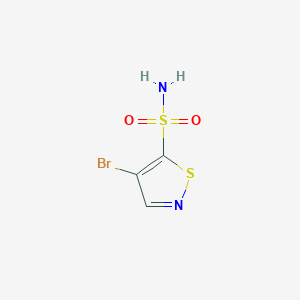
![{Bicyclo[4.1.0]heptan-3-yl}methanamine](/img/structure/B2867334.png)
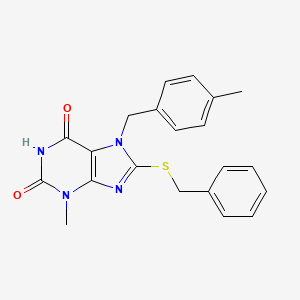
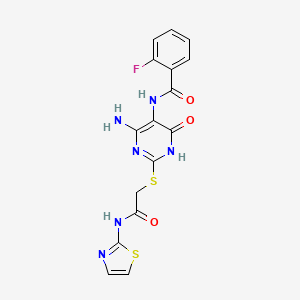
![N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide](/img/structure/B2867337.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2867339.png)
